molecular formula C12H14N4O3 B8383149 MFCD12400936 CAS No. 143656-80-8

MFCD12400936

Cat. No.: B8383149
CAS No.: 143656-80-8
M. Wt: 262.26 g/mol
InChI Key: RIMVJYHSULPFSY-UHFFFAOYSA-N
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Description

Benzyl (3RS,4RS)-3-azido-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in the field of organic chemistry. This compound features a pyrrolidine ring substituted with an azido group and a hydroxyl group, making it a versatile intermediate in various chemical reactions and applications. Its unique structure allows it to participate in a range of synthetic transformations, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD12400936 typically involves the azido-selenenylation of allylic alcohols. This method provides moderate to good yields and high diastereoselectivity . The reaction conditions often include the use of electrophilic organoselenium reagents under mild conditions, which facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Benzyl (3RS,4RS)-3-azido-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The azido group can be reduced to an amine, which can further participate in amide or peptide bond formation.

    Substitution: The azido group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido group.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Benzyl (3RS,4RS)-3-azido-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of MFCD12400936 involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. These properties make it a versatile tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Comparison: Benzyl (3RS,4RS)-3-azido-4-hydroxypyrrolidine-1-carboxylate is unique due to its azido and hydroxyl functional groups, which provide distinct reactivity compared to similar compounds. The presence of the azido group allows for click chemistry applications, while the hydroxyl group offers additional sites for functionalization. These features make it a valuable compound for diverse synthetic and research applications.

Properties

CAS No.

143656-80-8

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

benzyl 3-azido-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H14N4O3/c13-15-14-10-6-16(7-11(10)17)12(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,17H,6-8H2

InChI Key

RIMVJYHSULPFSY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (5.2 g, 23.72 mmol) (Method 197) in DMF (30 mL) was added sodium azide (2.313 g, 35.58 mmol) in a mixture of acetone (20.00 mL) and water (10.00 mL). The resulting mixture was stirred at 80° C. for 24 h. The mixture was then diluted with water and ether, separated, and the organic layer was washed with brine, dried and conc. in vacuo. The resulting material was purified via silica gel chromatography (eluted with 15% to 35% ethyl acetate/hexane), yielding the title compound as a yellow solid (4.10 g, 65.9%). 1H NMR (400 MHz, dichloromethane-d2) δ ppm 7.50-7.25 (m, 5 H), 5.43-5.25 (m, 2 H), 4.31 (brs, 1 H), 4.00 (brs, 1 H), 3.77 (dd, 1 H), 3.69 (dd, 1 H), 3.53 (d, 1 H), 3.44 (dd, 1 H), 2.17 (brs, 1 H); m/z 263.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.313 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
65.9%

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